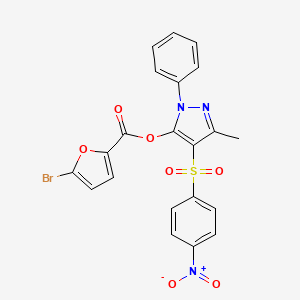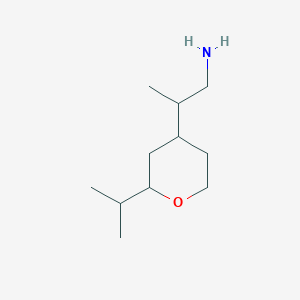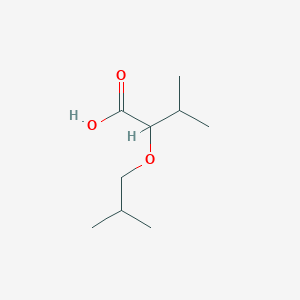
4-Chloro-3-methyl-N-propylaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves solid-state reactions, which are solvent-free and considered green synthesis . The hydrochlorination of 4-benzylaniline in chlorobenzene is examined, which is a process that could be similar to the synthesis of 4-Chloro-3-methyl-N-propylaniline hydrochloride . The electrochemical oxidation of 4-chloroaniline is another method that could potentially be adapted for the synthesis of the target compound .
Molecular Structure Analysis
X-ray diffraction is a common technique used to confirm the formation of complexes and to identify the crystal structure and atomic packing . The structural and spectroscopic investigation of related compounds, such as 4-benzylaniline hydrochloride, provides a basis for understanding the molecular structure of 4-Chloro-3-methyl-N-propylaniline hydrochloride .
Chemical Reactions Analysis
The electrochemical study of 4-chloroaniline reveals that oxidation followed by disproportionation can lead to various products, depending on the presence of nucleophiles . The photolysis of 4-chloroaniline generates a 4-aminophenyl cation, which can undergo further reactions such as electrophilic substitution or reduction . The cycloaddition of N-propadienylanilines with nitrile oxides is another reaction that demonstrates the reactivity of aniline derivatives .
Physical and Chemical Properties Analysis
The physicochemical properties of related compounds are studied using techniques such as thermochemical studies, IR, NMR, elemental analysis, and UV-Vis absorption spectra . The characterisation of the reagent and product of the hydrochlorination reaction by FTIR, (1)H NMR spectroscopy, and X-ray diffraction provides insights into the physical and chemical properties . The electrochemical behavior in different solvent mixtures and the reactivity with arylsulfinic acids are also relevant to understanding the properties of the target compound .
Applications De Recherche Scientifique
Industrial Chemical Toxicology and Carcinogenicity
4-Chloro-3-methyl-N-propylaniline hydrochloride, by analogy with related compounds, may have been studied for its genotoxic and carcinogenic potential. For instance, 4,4'-Methylenebis(2-chloroaniline) (MOCA), a structurally related compound, has been investigated for its DNA adduct formation ability both in vitro and in vivo. Such studies typically explore how metabolic activation of these chemicals leads to genotoxic effects, indicating potential human exposure risks in industrial settings. The formation of DNA adducts, involving a substitution mechanism with significant biological consequences, underlines the importance of understanding these compounds' interactions at a molecular level (Segerbäck & Kadlubar, 1992).
Analytical Chemistry and Metal Extraction
In analytical chemistry, derivatives of chloroaniline have been utilized in methodologies for the extraction and separation of metals, such as palladium and platinum, from various media. This application leverages the specific interactions between the chloroaniline derivatives and metal ions, enabling precise and efficient metal recovery processes. Such techniques are critical for both industrial applications and environmental monitoring, highlighting the versatility of chloroaniline compounds in analytical chemistry (Lokhande, Anuse, & Chavan, 1998).
Environmental Remediation
Chloroaniline compounds, including those structurally related to 4-Chloro-3-methyl-N-propylaniline hydrochloride, have been identified as persistent environmental contaminants. Research into bioremediation strategies has isolated microorganisms capable of degrading chloroanilines, offering potential solutions for mitigating the environmental impact of these substances. Such studies are fundamental in developing effective strategies for cleaning contaminated water bodies and soils, contributing to environmental conservation efforts (Kuhn & Suflita, 1989).
Electrosynthesis and Polymerization
Research into electrosynthesis has explored the polymerization of chloroaniline derivatives for creating electroactive polymers. These polymers exhibit unique properties such as solubility in organic media when reduced, making them promising materials for various applications, including sensors, actuators, and electronic devices. The study of these polymers' electroactivity, particularly in relation to the acidity and hydrophobicity of the medium, underscores the potential for innovative material development in electronics and nanotechnology (Bidan, Geniés, & Penneau, 1989).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-3-methyl-N-propylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-3-6-12-9-4-5-10(11)8(2)7-9;/h4-5,7,12H,3,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOCWMBEUQQCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methyl-N-propylaniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone](/img/structure/B2545948.png)
![methyl 2-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2545949.png)

![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2545951.png)

![5-fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide](/img/structure/B2545956.png)



![Cyclohex-3-en-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate](/img/structure/B2545964.png)
![4-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2545965.png)

![9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2545968.png)